(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted benzophenone derivatives. The Chemical Abstracts Service registry number for this compound is 1094749-23-1, which serves as the primary identifier in chemical databases and regulatory documentation. Alternative Chemical Abstracts Service numbers have been reported in some databases, including 1562340-46-8, though 1094749-23-1 appears to be the more widely accepted and referenced identifier.

The molecular formula C₁₆H₁₅BrO₄ accurately describes the elemental composition, consisting of sixteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and four oxygen atoms. The molecular weight has been consistently reported as 351.19 grams per mole across multiple sources, with slight variations in precision depending on the calculation method used. The Molecular Design Limited number MFCD13468856 provides an additional database identifier for this compound.

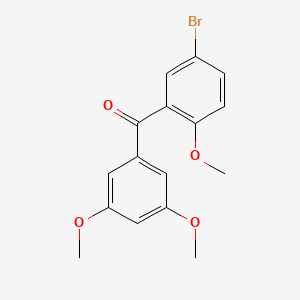

The Simplified Molecular Input Line Entry System representation of this compound is recorded as COc1cc(OC)cc(c1)C(=O)c1cc(Br)ccc1OC, which provides a linear notation describing the molecular structure. This notation clearly indicates the positioning of methoxy groups at the 3 and 5 positions of one phenyl ring, the carbonyl bridge, and the 5-bromo-2-methoxy substitution pattern on the other phenyl ring. The compound exhibits specific stereochemical properties that are reflected in its three-dimensional molecular geometry and influence its chemical behavior.

Structural Isomerism and Positional Specificity of Substituents

The structural architecture of this compound demonstrates remarkable positional specificity in its substituent arrangement. The compound features an asymmetric substitution pattern where one phenyl ring contains two methoxy groups at the 3 and 5 positions, while the other phenyl ring bears a bromine atom at the 5 position and a methoxy group at the 2 position. This specific arrangement creates a unique molecular geometry that distinguishes it from other possible isomeric forms.

The presence of the bromine substituent at the 5 position of the methoxyphenyl ring introduces significant electronic effects that influence the overall molecular properties. Bromine, being an electron-withdrawing halogen, affects the electron density distribution across the aromatic system and modifies the reactivity patterns of the compound. The methoxy groups, conversely, act as electron-donating substituents, creating an interesting electronic balance within the molecular structure.

The positional specificity of the methoxy groups on the 3,5-dimethoxyphenyl ring creates a symmetrical substitution pattern that influences both the physical and chemical properties of the compound. This arrangement results in specific steric interactions and electronic effects that cannot be replicated by alternative substitution patterns. The ortho-positioning of the methoxy group relative to the carbonyl bridge on the brominated ring introduces additional complexity through potential intramolecular interactions.

| Substituent Position | Ring Location | Functional Group | Electronic Effect |

|---|---|---|---|

| Position 2 | Bromo-methoxyphenyl ring | Methoxy (-OCH₃) | Electron-donating |

| Position 5 | Bromo-methoxyphenyl ring | Bromo (-Br) | Electron-withdrawing |

| Position 3 | Dimethoxyphenyl ring | Methoxy (-OCH₃) | Electron-donating |

| Position 5 | Dimethoxyphenyl ring | Methoxy (-OCH₃) | Electron-donating |

Comparative Analysis with Related Benzophenone Derivatives

The structural and chemical properties of this compound can be effectively understood through comparison with other benzophenone derivatives found in chemical literature. 4,4'-Dimethoxybenzophenone, with Chemical Abstracts Service number 90-96-0, represents a simpler analog featuring symmetric methoxy substitution at the para positions of both phenyl rings. This compound has a molecular formula of C₁₅H₁₄O₃ and a molecular mass of 242.27 grams per mole, demonstrating the structural complexity added by the bromine substitution and additional methoxy groups in the target compound.

4'-Methoxy-3-(trifluoromethyl)benzophenone provides another relevant comparison, with Chemical Abstracts Service number 845-05-6 and molecular formula C₁₅H₁₁F₃O₂. This derivative features trifluoromethyl substitution instead of bromine, offering insights into the effects of different halogenated substituents on benzophenone structures. The molecular weight of 280.24 grams per mole illustrates the significant mass difference contributed by the bromine atom in the target compound.

3,3',4,4',5-Pentamethoxybenzophenone represents the upper end of methoxy substitution, with Chemical Abstracts Service number 22699-97-4 and molecular formula C₁₈H₂₀O₆. This highly substituted derivative demonstrates the maximum extent of methoxy functionalization possible while maintaining the core benzophenone structure. The comparison reveals that this compound occupies an intermediate position in terms of substitution complexity.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1094749-23-1 | C₁₆H₁₅BrO₄ | 351.19 | Br, 3×OCH₃ |

| 4,4'-Dimethoxybenzophenone | 90-96-0 | C₁₅H₁₄O₃ | 242.27 | 2×OCH₃ |

| 4'-Methoxy-3-(trifluoromethyl)benzophenone | 845-05-6 | C₁₅H₁₁F₃O₂ | 280.24 | CF₃, OCH₃ |

| 3,3',4,4',5-Pentamethoxybenzophenone | 22699-97-4 | C₁₈H₂₀O₆ | Not specified | 5×OCH₃ |

The comparative analysis reveals that the target compound possesses unique structural features that combine halogen substitution with multiple methoxy groups in an asymmetric arrangement. This combination creates distinctive electronic and steric properties that differentiate it from symmetric derivatives or those with alternative halogen substitutions. The presence of three methoxy groups provides substantial electron-donating character, while the bromine substitution introduces electron-withdrawing effects and increased molecular weight.

特性

IUPAC Name |

(5-bromo-2-methoxyphenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c1-19-12-6-10(7-13(9-12)20-2)16(18)14-8-11(17)4-5-15(14)21-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXROEBCJFPMOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone is a member of the bromophenol family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that bromophenols exhibit significant antimicrobial activity. For instance, compounds derived from marine algae have shown efficacy against various bacterial strains. The presence of bromine and methoxy groups in the structure enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to or better than established anticancer agents like genistein .

The mechanism of action primarily involves the compound's interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the methoxy groups contribute to the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Bromine Substitution : The presence of bromine increases the potency against various biological targets.

- Methoxy Groups : The positioning and number of methoxy groups significantly affect the compound's activity; for instance, compounds with multiple methoxy substitutions often show enhanced anticancer effects .

- Hydroxyl Groups : Hydroxyl groups are critical for maintaining activity, particularly in PTK inhibition .

Table 1: Summary of Biological Activities

| Activity | IC50 Values | References |

|---|---|---|

| Antimicrobial | 94.27 nM | |

| PTK Inhibition | 4.66 - 13.65 μM | |

| Cytotoxicity | Varies by cell line | |

| Antioxidant | IC50 = 23.10 - 34.65 µg/mL |

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various bromophenol derivatives including this compound on human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 2.72 to 13.23 μM across different cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Effects

Another research focused on the antimicrobial efficacy of bromophenols derived from marine sources found that compounds similar to this compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

科学的研究の応用

Medicinal Chemistry

The compound has been explored as a potential pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs targeting various diseases.

Research has indicated that (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone exhibits notable biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7.

- Antimicrobial Activity : The compound has also been evaluated for its potential antimicrobial properties, showing efficacy against various pathogens.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have highlighted the importance of substituent positions on the phenyl rings in modulating the biological activity of the compound. For instance:

- The presence of methoxy groups enhances solubility and may improve interaction with biological targets.

- Removal or alteration of these substituents can drastically reduce potency.

Case Study 1: SGLT2 Inhibitors

Research has focused on synthesizing derivatives of this compound as selective sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds promote glucose excretion in urine and are beneficial in managing type 2 diabetes.

Case Study 2: Cytotoxicity Studies

A series of compounds based on this structure were tested against human cancer cell lines. Results indicated significant inhibition of tumor growth, particularly in MCF-7 cells, suggesting potential therapeutic applications in oncology.

Industrial Applications

In addition to its pharmaceutical implications, this compound is utilized in producing specialty chemicals due to its unique chemical properties. It serves as a building block for synthesizing more complex organic molecules aimed at developing new therapeutic agents.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes substitution under specific conditions:

Example : Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) forms biaryl structures, useful in drug intermediates .

Oxidation and Reduction Reactions

The ketone group and methoxy substituents participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Ketone Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Secondary alcohol | Selective reduction (>90%) | |

| Methoxy Oxidation | KMnO₄, H₂O, 80°C | Quinone derivative | Requires acidic conditions |

Mechanistic Insight : The ketone’s reduction proceeds via hydrogenation, while oxidation of methoxy groups generates hydroxylated intermediates.

Cross-Coupling Reactions

The bromo group facilitates palladium-catalyzed couplings:

Case Study : Coupling with 3,5-dimethoxyphenylboronic acid yields extended π-conjugated systems for materials science .

Methoxy Deprotection

-

Reagent : BBr₃, CH₂Cl₂, −78°C → 25°C

-

Product : Phenolic derivatives (hydroxyl groups exposed).

Ketone Derivatization

-

Grignard Addition : RMgX (R = alkyl/aryl) forms tertiary alcohols.

-

Wittig Reaction : Converts ketone to alkenes (e.g., with Ph₃P=CHCO₂Et).

Substituent Effects on Reactivity

Modifications to the 3,5-dimethoxyphenyl ring alter electronic properties and reactivity:

Key Finding : The 3,5-dimethoxy groups enhance the ring’s electron density, directing electrophiles to the para position relative to the ketone .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Bromine vs. Methoxy : Bromine increases molecular weight and reactivity (e.g., Suzuki coupling), while methoxy groups improve solubility via hydrogen bonding .

- Heteroatom Inclusion : Pyridine-containing analogs (e.g., ) show altered electronic profiles, impacting binding affinity in biological targets.

Physical Properties

Comparative NMR and melting point

準備方法

Preparation of the 5-Bromo-2-methoxyphenyl Intermediate

A well-documented route for synthesizing 5-bromo-2-methoxyphenol, which is a crucial precursor, involves three main steps:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acetylation protection of phenolic hydroxyl group | Hydroxyanisole, acetic anhydride, sulfuric acid catalyst, 100°C, 6 hours | Protects hydroxyl group to direct bromination |

| 2 | Bromination | Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 hours | Selective bromination at 5-position |

| 3 | Deacetylation | Sodium bicarbonate aqueous solution (10%), methanol, 80°C | Removes acetyl protecting group to yield 5-bromo-2-methoxyphenol |

This method yields the 5-bromo-2-methoxyphenol intermediate in good purity and yield (~27 g from 20.5 g hydroxyanisole scale) and can be scaled up for industrial applications.

Formation of (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

While direct literature on the exact coupling to form this compound is limited, the general synthetic approach for such diaryl ketones involves Friedel-Crafts acylation or related carbonyl coupling methods:

- Friedel-Crafts Acylation: The 5-bromo-2-methoxyphenyl intermediate can be converted to an acyl chloride or acid derivative, which is then reacted with 3,5-dimethoxybenzene under Lewis acid catalysis (e.g., AlCl3) to form the ketone linkage.

- Alternative Coupling: Use of organometallic reagents (e.g., Grignard or organolithium reagents) derived from one aromatic ring reacting with an ester or acid derivative of the other.

The 3,5-dimethoxyphenyl moiety is typically introduced via commercially available 3,5-dimethoxybenzoyl chloride or by methylation of hydroxy-substituted precursors.

Experimental Data and Yields

| Compound | Reaction Step | Reagents/Conditions | Yield | Purity Notes |

|---|---|---|---|---|

| 5-Bromo-2-methoxyphenol | Acetylation | Hydroxyanisole, acetic anhydride, H2SO4, 100°C, 6h | ~26 g (from 20.5 g) | Weak yellow liquid |

| 5-Bromo-2-methoxyphenyl acetate (brominated) | Bromination | Bromine, iron powder, DMF, 70-80°C, 5h | 36 g white solid | Concentrated by ethyl acetate extraction |

| 5-Bromo-2-methoxyphenol | Deacetylation | NaHCO3 (10%), methanol, 80°C | 27 g off-white solid | Purified by extraction and drying |

These steps are critical for ensuring the brominated phenol intermediate is obtained with high purity and yield for subsequent coupling reactions.

Notes on Reaction Conditions and Optimization

- Protection/Deprotection: Acetylation protects the phenolic hydroxyl group and directs bromination selectively to the 5-position, preventing polybromination or side reactions.

- Catalysts: Iron powder catalyzes bromination effectively, enhancing regioselectivity.

- Temperature Control: Maintaining 70-80°C during bromination and 80°C during deacetylation optimizes reaction rates and product stability.

- Purification: Multiple extraction steps with dichloromethane, ethyl acetate, and diethyl ether ensure removal of impurities.

Summary Table of Preparation Method

| Step | Intermediate/Product | Key Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Acetylated hydroxyanisole | Acetic anhydride, H2SO4 | 100°C, 6 h | 26 g | Protect phenol group |

| 2 | Brominated acetylated intermediate | Bromine, Fe powder, DMF | 70-80°C, 5 h | 36 g | Introduce bromine at 5-position |

| 3 | 5-Bromo-2-methoxyphenol | NaHCO3 (10%), methanol | 80°C | 27 g | Deprotect acetyl group |

| 4 | This compound | Friedel-Crafts acylation or coupling reagents | Lewis acid catalysis, anhydrous conditions | Variable (literature not explicit) | Ketone formation linking rings |

Q & A

Q. What are the key structural features influencing the reactivity of (5-bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone?

The compound contains two methoxy groups at the 3,5-positions and a bromine atom at the 5-position on the aromatic rings, which sterically and electronically influence its reactivity. The methoxy groups act as electron-donating substituents, enhancing resonance stabilization, while the bromine atom introduces steric hindrance and potential sites for nucleophilic substitution. Structural analogs (e.g., brominated furanones) demonstrate similar electronic effects in coupling reactions .

Q. What synthetic strategies are employed for preparing diaryl methanones with halogen substituents?

Common methods include Friedel-Crafts acylation using brominated aromatic precursors or Ullmann-type couplings. For example, brominated acetophenones (e.g., 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) are synthesized via bromination of phenol derivatives using N-bromosuccinimide (NBS) under acidic conditions . Microwave-assisted synthesis may improve yields for sterically hindered derivatives.

Q. What purification methods are effective for isolating brominated diaryl methanones?

Flash column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 1:3 ratio) is widely used, as demonstrated in the purification of 1-(3,5-dibromo-4-hydroxyphenyl)ethanone (92% yield) . Recrystallization from ethanol or methanol is recommended for removing polar impurities in methoxy-substituted analogs .

Q. Which analytical techniques confirm the identity and purity of this compound?

- 1H/13C-NMR : Distinct methoxy proton signals (δ 3.8–3.9 ppm) and aromatic splitting patterns (e.g., doublets for brominated positions) .

- ESI-MS : Molecular ion peaks with isotopic patterns characteristic of bromine (e.g., m/z 359 [M+H]+ for C12H8Br2O3) .

- HPLC-PDA : Purity validation (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions (e.g., base selection) influence coupling efficiency in diaryl methanone synthesis?

Sodium hydride (NaH) in THF promotes deprotonation of acidic phenols, enabling nucleophilic substitution with brominated furanones, while potassium carbonate (K2CO3) in acetone is preferable for less acidic substrates. For example, NaH achieved 70–76% yields in furanone couplings, whereas K2CO3 required extended reaction times .

Q. What electronic effects govern the regioselectivity of bromination in methoxy-substituted aryl rings?

Methoxy groups direct electrophilic bromination to para positions due to their strong electron-donating nature. In 5-bromo-2-methoxyphenyl derivatives, steric hindrance from the methoxy group at the 2-position limits further substitution at adjacent positions, as observed in NMR studies .

Q. How can researchers address stability issues during long-term storage of brominated methanones?

Degradation of organic bromides is minimized by storage at 0–6°C under inert atmospheres. For example, brominated acetophenones stored at room temperature showed <5% decomposition over 6 months when sealed with argon .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?

Discrepancies in coupling constants (e.g., J = 8.8–2.4 Hz in aromatic protons) may arise from conformational flexibility or impurities. Repeating synthesis under strictly anhydrous conditions and using deuterated solvents for NMR analysis reduces variability .

Q. What computational methods predict the electronic properties of brominated diaryl methanones?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For analogs like (5-bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone, DFT aligns with experimental UV-Vis spectra (λmax ~300 nm) .

Q. What structure-activity relationships (SARs) guide biological testing of this compound?

Methoxy and bromine substituents enhance lipophilicity and membrane permeability, critical for antimicrobial or enzyme inhibition studies. Derivatives with para-methoxy groups showed improved activity against Striga hermonthica in germination assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。